6-(tert-Butyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
KEBYYKZCEJVXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=O)N1 |
Origin of Product |
United States |
Contextualization of Pyridinone Scaffolds in Modern Chemical Science
Pyridinone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group, existing in isomeric forms such as 2-pyridinones and 4-pyridinones. nih.gov These structures are of profound interest in medicinal chemistry and materials science. The pyridinone core can serve as both a hydrogen bond donor and acceptor, a property that is crucial for molecular interactions with biological targets. nih.govfrontiersin.orgbohrium.com
In the field of drug discovery, pyridinones are considered "privileged structures" because they can bind to a variety of biological receptors, leading to a wide spectrum of pharmacological activities. nih.gov Molecules containing this scaffold have demonstrated a range of effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org The versatility of the pyridinone ring allows for functionalization at multiple positions (N1, C3, C5, and C6), enabling chemists to fine-tune the molecule's physicochemical properties like polarity, lipophilicity, and hydrogen-bonding capacity to optimize therapeutic efficacy. nih.govfrontiersin.org Furthermore, the pyridinone structure is a known bioisostere for amides, pyridines, and phenol (B47542) rings, allowing it to mimic other crucial chemical groups in biological systems. nih.gov
| Property | Description | Significance in Research |
|---|---|---|
| Structure | Six-membered heterocyclic ring with a nitrogen atom and a carbonyl group. nih.gov | Provides a stable and versatile core for chemical synthesis. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. frontiersin.orgbohrium.com | Facilitates specific interactions with biological targets like enzymes and receptors. |
| Functionalization | Can be modified at multiple positions (N1, C3, C5, C6). nih.govfrontiersin.org | Allows for the systematic modification of molecular properties for structure-activity relationship (SAR) studies. |
| Bioisosterism | Can mimic other functional groups such as amides and phenols. nih.gov | Enables the design of novel drug candidates with improved properties. |
| Biological Activity | Associated with a wide range of pharmacological effects. nih.govfrontiersin.org | Serves as a foundational structure for the development of new therapeutic agents. |
The Tert Butyl Moiety: Influence on Molecular Architecture and Reactivity
The tert-butyl group, with the chemical formula -C(CH₃)₃, is a bulky alkyl substituent that exerts significant influence on the properties of a molecule due to its unique structural characteristics. wikipedia.orgnih.gov Its primary impact stems from steric hindrance, a phenomenon where its large size physically obstructs chemical reactions from occurring at or near its point of attachment. nih.govresearchgate.net This "tert-butyl effect" is a powerful tool in organic synthesis for achieving kinetic stabilization of reactive molecules and for directing the outcome of chemical reactions. wikipedia.orgresearchgate.net
Historical and Contemporary Research Trajectories for Pyridin 2 1h Ones
Research into pyridin-2(1H)-ones has a rich history, evolving from fundamental synthetic explorations to sophisticated applications in medicinal chemistry and materials science. Historically, the focus was on developing synthetic routes to access this heterocyclic core. These methods typically involved the cyclization of acyclic precursors or the modification of existing pyridine (B92270) rings. frontiersin.org
Contemporary research has expanded significantly, driven by the diverse biological activities exhibited by pyridinone derivatives. researchgate.net A major trajectory is the synthesis of extensive libraries of substituted pyridin-2(1H)-ones to perform structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to identify specific substitution patterns that optimize a desired pharmacological effect, such as inhibiting a particular enzyme or blocking a receptor. For instance, research has shown that modifications at the C3, C4, and C6 positions of the pyridinone ring can be crucial for antiviral activity. frontiersin.org
Modern synthetic methods continue to evolve, with an emphasis on efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions, such as the Povarov reaction and Suzuki-Miyaura coupling, have become powerful tools for constructing and functionalizing the pyridinone scaffold. nih.goviipseries.org One-pot and multicomponent reactions are also gaining prominence as they allow for the rapid assembly of complex pyridinone-containing molecules from simple starting materials. frontiersin.orgrsc.org Current research also explores the use of pyridin-2(1H)-ones as ligands in coordination chemistry and as building blocks for functional materials. innovareacademics.in
Significance of Targeted Research on 6 Tert Butyl Pyridin 2 1h One
Targeted research on a specific molecule like 6-(tert-Butyl)pyridin-2(1H)-one is driven by the desire to understand how the combination of the pyridinone core and a particular substituent—in this case, the tert-butyl group at the C6 position—influences its properties and potential applications. The placement of the bulky tert-butyl group adjacent to the nitrogen atom is expected to have pronounced steric and electronic effects.
From a synthetic standpoint, this compound can serve as a valuable intermediate or building block. The tert-butyl group can direct the regioselectivity of further reactions on the pyridinone ring, forcing new substituents to add to less sterically hindered positions. This control over reactivity is a key aspect of strategic synthetic planning.
From a medicinal chemistry perspective, the introduction of a tert-butyl group at the C6 position can significantly impact how the molecule interacts with biological targets. The steric bulk can enhance binding selectivity by preventing the molecule from fitting into the active sites of unintended proteins. Simultaneously, the lipophilicity imparted by the tert-butyl group can influence the compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Investigating these effects allows researchers to build more accurate structure-activity relationship models for the pyridinone class of compounds.
Scope and Objectives of Academic Research in the Field
Strategies for the Preparation of this compound
The construction of the this compound scaffold can be approached through several distinct synthetic routes.
Cyclocondensation Approaches via Pyrones and Amines
Cyclocondensation reactions represent a classical and effective method for the synthesis of pyridin-2-one derivatives. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine. beilstein-journals.org A common strategy is the Guareschi-Thorpe condensation, where a cyanoacetamide reacts with a 1,3-diketone to produce highly substituted 2-pyridones. beilstein-journals.org This method offers good regioselectivity and access to a diverse range of products. beilstein-journals.org
Another approach involves the reaction of pyrones with amines. For instance, 3-alkynyl-4-pyrones can react with ammonium (B1175870) acetate (B1210297) to form furo[3,2-c]pyridines, which can be further transformed into pyridin-2-one derivatives. researchgate.net The reaction proceeds at room temperature in hexafluoroisopropyl alcohol without the need for a catalyst. researchgate.net
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including this compound. These methods often involve the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
One notable example is the direct arylation of pyridines. The use of a palladium catalyst with a cooperating ligand, such as [2,2'-bipyridin]-6(1H)-one (bipy-6-OH), can significantly accelerate the reaction rate of palladium-catalyzed direct arylation of pyridine (B92270). uva.es This ligand is believed to act as an intramolecular base, facilitating the C-H bond cleavage step. uva.es Additionally, palladium-catalyzed cross-coupling reactions of pyridine N-oxides with nonactivated secondary alkyl bromides have been shown to be a practical approach for synthesizing alkylated pyridine derivatives. acs.org
Chemo- and Regioselective Functionalization of Pyridine Precursors
The direct functionalization of a pre-existing pyridine ring offers a straightforward route to substituted pyridines like this compound. This approach can be challenging due to the inherent electronic properties of the pyridine ring, which often direct functionalization to the ortho and para positions. researchgate.net However, various strategies have been developed to achieve meta-selective functionalization. researchgate.net
One method involves the use of directing groups to guide the functionalization to a specific position. Another strategy is the temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for regioselective electrophilic functionalization. researchgate.net For instance, the lithiation of pyridines bearing an oxetane (B1205548) unit using n-butyllithium has been shown to be highly regioselective. rsc.org
Unconventional Synthetic Pathways and Tandem Reactions
Unconventional synthetic methods, including tandem or cascade reactions, provide efficient and atom-economical routes to complex molecules in a single operation. dicp.ac.cn These reactions often involve multiple bond-forming events in a sequential manner, avoiding the need for isolation of intermediates.
One such approach is the one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation to produce highly functionalized pyridines. mdpi.com Another example is the tandem oxidative reaction of pyridinones with 1,3-diarylpropenes, which involves an oxidative coupling followed by intramolecular cyclization and dehydro-aromatization to yield 1,6-naphthyridones. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement Techniques
The efficiency and outcome of a chemical reaction are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and catalyst can significantly enhance the yield and purity of the desired product.
Solvent Effects on Reaction Efficiency and Product Distribution
The choice of solvent can have a profound impact on reaction rates, selectivity, and even the reaction pathway itself. In the synthesis of this compound and its derivatives, the solvent can influence the solubility of reactants, stabilize transition states, and mediate the activity of catalysts.
For example, in the synthesis of 2,4,6-tri-tert-butylpyrimidine, a hindered base sometimes used as an alternative to 2,6-di-tert-butylpyridine (B51100), the reaction is carried out in dichloromethane (B109758) (CH2Cl2). researchgate.net In palladium-catalyzed reactions, the coordinating ability of the solvent can influence the catalytic cycle. For instance, in the direct arylation of pyridine, the use of pyridine itself as a solvent can lead to the displacement of other ligands from the palladium center. uva.es
The effect of different solvents on reaction outcomes is often determined empirically. A systematic screening of various solvents can lead to the identification of the optimal medium for a particular transformation.
Below is a table summarizing the impact of different solvents on the synthesis of various pyridine derivatives, which can provide insights into the potential effects on the synthesis of this compound.
| Reaction Type | Solvent | Observation | Reference |
| Guareschi–Thorpe Condensation | Ethanol | Efficient for the synthesis of substituted pyridin-2(1H)-ones from enaminones and malononitrile. researchgate.net | researchgate.net |
| Furo[3,2-c]pyridine Synthesis | Hexafluoroisopropyl alcohol | Allows the reaction of 3-alkynyl-4-pyrones with ammonium acetate to proceed at room temperature without a catalyst. researchgate.net | researchgate.net |
| Palladium-Catalyzed Direct Arylation | Pyridine | Can act as both a reactant and a solvent, potentially displacing other ligands from the catalyst. uva.es | uva.es |
| Synthesis of 2,4,6-Tri-tert-butylpyrimidine | Dichloromethane | Used as the solvent for the reaction of pinacolone (B1678379) with triflic anhydride (B1165640) and trimethylacetonitrile. researchgate.net | researchgate.net |
| Selective Demethylation | N,N-Dimethylformamide (DMF) | Found to be a superior solvent compared to dichloromethane (DCM) and acetonitrile (B52724) for the demethylation of a boronic acid derivative using BBr3, likely due to better solubility. mdpi.com | mdpi.com |
Temperature and Pressure Control in High-Yield Syntheses
The optimization of reaction parameters such as temperature and pressure is critical for maximizing the yield and purity of this compound. In related alkylation processes to produce compounds with tert-butyl groups, precise control over these variables has demonstrated a significant impact on conversion rates. For instance, in the synthesis of structurally related phenol (B47542) derivatives, low-pressure closed alkylation reactions are employed. google.com These reactions are typically conducted within a pressure range of 0.05 to 0.5 MPa and a temperature range of 20 to 120°C. google.com Such controlled conditions facilitate the efficient introduction of the bulky tert-butyl group while minimizing side reactions.
In other synthetic procedures involving complex heterocyclic frameworks, specific thermal conditions are maintained to drive the reaction to completion and ensure the thermal stability of the products and intermediates. For example, maintaining a reaction temperature at 75°C has been noted in the synthesis of certain substituted aromatic compounds, a practice that balances reaction rate with the prevention of thermal decomposition. orgsyn.org The application of these principles—precise control of pressure in a closed system and optimization of the thermal profile—is essential for developing high-yield syntheses of this compound.
Catalyst Selection and Ligand Design for Enhanced Selectivity
The strategic selection of catalysts and the rational design of ligands are paramount for achieving high selectivity in the synthesis of complex molecules like this compound. Catalysis plays a vital role by lowering the activation energy of reactions, which can lead to faster, more energy-efficient processes with improved yields and selectivity. bdu.ac.inchemscene.com
In the broader context of organic synthesis, particularly for constructing heterocyclic rings, various catalytic systems are employed. For instance, rhodium half-sandwich complexes are utilized in [2+2+2] cycloaddition reactions to form aromatic compounds. thieme-connect.de The efficiency and selectivity of these catalysts can be fine-tuned by modifying the cyclopentadienyl (B1206354) or indenyl ligands attached to the metal center. thieme-connect.de Similarly, ruthenium-based molecular catalysts, often featuring tailored 2,2'-bipyridine-6,6'-dicarboxylate ligands, have been designed for specific oxidative processes. nih.gov The electronic properties and steric bulk of these ligands are crucial in dictating the catalyst's activity and selectivity. While direct examples for the synthesis of this compound are not extensively documented, the principles of catalyst and ligand design from related transformations provide a clear framework for developing selective synthetic routes.
Sustainable and Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into chemical manufacturing is a global imperative aimed at reducing environmental impact. edu.krdmlsu.ac.in These principles guide the design of chemical products and processes to minimize the use and generation of hazardous substances. bdu.ac.inijper.org
Development of Solvent-Free or Water-Mediated Methodologies
A key tenet of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which are often toxic, flammable, and contribute to waste. mlsu.ac.innih.gov Consequently, there is significant interest in developing solvent-free reactions or utilizing environmentally benign solvents like water. ijper.org
Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product purification. mdpi.com For example, the synthesis of indolizines has been successfully achieved under solvent-free conditions using a copper catalyst at elevated temperatures. mdpi.com This approach not only aligns with green chemistry principles but also enhances reaction rates. mdpi.com Similarly, water is an attractive solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, various techniques, including the use of phase-transfer catalysts or superheated water, can overcome this limitation. The development of such methodologies for the synthesis of this compound represents a significant opportunity for greener production.
Atom Economy and Minimization of Waste Streams
Atom economy, a concept developed by Barry Trost, is a fundamental measure of reaction efficiency that considers how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org Synthetic methods should be designed to maximize the incorporation of all materials used, thereby minimizing waste. mlsu.ac.in A high atom economy indicates that fewer atoms are converted into unwanted byproducts, leading to a more efficient and less wasteful process. rsc.org
The synthesis of the common painkiller ibuprofen (B1674241) is often cited as a prime example of improving atom economy. The original process had an atom economy of only 40%, generating significant waste. ijper.orgyoutube.com A redesigned, greener synthesis increased the atom economy to 77%, and with the recycling of byproducts, it approaches 100%. ijper.orgyoutube.com To assess the greenness of a synthesis for this compound, calculating the percent atom economy is essential.
Table 1: Atom Economy Calculation
| Component | Formula |
| Desired Product | This compound |
| Reactants | All starting materials and reagents |
| Atom Economy (%) | (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100 |
This interactive table allows for the calculation of atom economy for a given synthetic route.
By focusing on reaction types that are inherently atom-economical, such as addition and rearrangement reactions, and avoiding stoichiometric reagents in favor of catalytic ones, the waste generated during the synthesis of this compound can be drastically reduced. bdu.ac.innih.gov
Utilization of Renewable or Bio-Based Feedstocks
The seventh principle of green chemistry encourages the use of renewable raw materials rather than depletable fossil fuels. nih.gov This shift towards a bio-based economy is crucial for long-term sustainability. Research is ongoing to develop synthetic pathways that convert biomass, such as carbohydrates, lignin, and plant oils, into valuable platform chemicals.
For instance, green syntheses for commodity chemicals like adipic acid and catechol have been developed starting from glucose, which is derived from starch or cellulose. bdu.ac.in These processes often utilize biocatalysts, such as genetically engineered microorganisms, to perform complex chemical transformations under mild conditions. bdu.ac.in Applying this principle to the synthesis of this compound would involve identifying potential bio-based starting materials and developing efficient catalytic or biocatalytic routes to convert them into the target pyridinone structure. This approach represents a frontier in sustainable chemical synthesis.
High-Resolution Spectroscopic Probing for Mechanistic Insights
High-resolution spectroscopic methods offer a powerful lens through which to observe the subtle structural and electronic features of this compound. These techniques provide critical data on tautomeric equilibrium, functional group dynamics, and reaction progress.
The pyridinone ring of this compound can exist in two primary tautomeric forms: the lactam (one) form and the lactim (hydroxy) form. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature. While specific multidimensional NMR studies on this compound are not extensively reported in the reviewed literature, the principles of this technique are well-established for studying such tautomeric systems.
In a typical analysis, ¹H and ¹³C NMR spectra would provide initial insights. The ¹H NMR spectrum of the lactam form is expected to show a characteristic N-H proton signal, while the lactim form would exhibit an O-H signal. The chemical shifts of the ring protons and the tert-butyl group would also differ between the two tautomers. For instance, in related 2,6-disubstituted pyridines, the tert-butyl protons typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum. acs.org
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning the proton and carbon signals for each tautomer. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of different protons, aiding in the conformational analysis, particularly concerning the orientation of the tert-butyl group relative to the pyridinone ring. Low-temperature NMR studies could also help to "freeze out" the tautomeric interconversion, allowing for the individual characterization of each form. conicet.gov.ar
Table 1: Predicted NMR Data for Tautomers of this compound
| Tautomer | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) |
| Lactam Form | N-H (broad), Ring protons, tert-Butyl (singlet) | Carbonyl carbon, Ring carbons, tert-Butyl carbons |
| Lactim Form | O-H (broad), Ring protons, tert-Butyl (singlet) | Hydroxylated ring carbon, Ring carbons, tert-Butyl carbons |
Note: Actual chemical shifts would be dependent on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, these methods are particularly useful for identifying the dominant tautomeric form.
The IR spectrum of the lactam form would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration would also be present, usually as a broad band around 3200-3400 cm⁻¹. In contrast, the lactim form would exhibit a characteristic O-H stretching band (around 3500-3700 cm⁻¹ for a free OH group) and C=N stretching vibrations. The NIST Chemistry WebBook provides gas-phase IR spectral data for the related compound 2,6-di-tert-butylpyridine, which can serve as a reference for the vibrations of the substituted pyridine ring. nist.govnist.gov
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing mode of the pyridine ring, for example, often gives a strong signal in the Raman spectrum. Studies on related molecules like 4-tert-butylpyridine (B128874) have utilized surface-enhanced Raman spectroscopy (SERS) to investigate its adsorption behavior. nih.gov While specific Raman data for this compound is scarce in the literature, theoretical calculations could be employed to predict the vibrational frequencies and intensities for both tautomers, aiding in the interpretation of experimental spectra.
Table 2: Key Vibrational Modes for Tautomeric Identification
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) - Lactam | Expected Wavenumber Range (cm⁻¹) - Lactim |
| C=O Stretch (IR) | 1650 - 1700 | Absent |
| N-H Stretch (IR) | 3200 - 3400 (broad) | Absent |
| O-H Stretch (IR) | Absent | 3500 - 3700 |
| C=N Stretch (IR/Raman) | Present | More prominent |
| Ring Breathing (Raman) | Present | Present (shifted) |
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₉H₁₃NO.
In the context of its synthesis, HRMS can be employed to monitor the progress of the reaction by identifying the masses of starting materials, intermediates, and the final product. Furthermore, in studies involving isomers, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. While specific studies detailing the use of HRMS for reaction monitoring of this compound are not prominent, the general methodology is widely applied in synthetic chemistry. The NIST database contains the mass spectrum of 2,6-di-tert-butylpyridine, which shows characteristic fragmentation patterns that could be analogous to those of this compound under electron ionization. nist.gov
Solid-State Structural Elucidation by X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
To date, a single crystal X-ray diffraction structure of this compound has not been reported in the surveyed scientific literature. Such a study would be invaluable for definitively determining which tautomer is present in the solid state. It is generally observed that 2-pyridone exists predominantly in the lactam form in the solid state due to the formation of stable hydrogen-bonded dimers. The crystal structure would also reveal the precise conformation of the tert-butyl group and any distortions it imposes on the pyridinone ring. The analysis of crystal packing would shed light on the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces. The synthesis of the compound has been reported, which is a prerequisite for obtaining single crystals for diffraction studies. beilstein-journals.org
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This method is widely used in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of a compound.
There are no specific co-crystallization studies reported for this compound in the available literature. However, the presence of both a hydrogen bond donor (N-H in the lactam form) and a hydrogen bond acceptor (C=O) makes it an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For instance, it could potentially form co-crystals with carboxylic acids, where the acid's -COOH group hydrogen bonds with the pyridinone's carbonyl group. Such studies would provide fundamental insights into the molecular recognition patterns of this compound and could be a pathway to developing new materials with tailored properties.
Conformational Landscapes and Dynamic Stereochemistry
The conformational flexibility of this compound, primarily arising from rotation around the C6-C(CH₃)₃ bond and potential ring puckering, can be investigated using a combination of spectroscopic and computational methods.
Variable Temperature NMR Studies for Rotational Barriers
Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchange processes, such as bond rotations. vnu.edu.vnst-andrews.ac.uk In principle, for a molecule like this compound, hindered rotation around the bond connecting the tert-butyl group to the pyridinone ring could lead to the observation of distinct NMR signals for the methyl groups of the tert-butyl moiety at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak, allowing for the calculation of the rotational energy barrier.
While specific VT-NMR studies on this compound are not extensively documented in the literature, research on related systems provides a framework for such an analysis. For instance, studies on other substituted pyridones and molecules with bulky substituents have successfully employed VT-NMR to determine rotational barriers. researchgate.net These studies typically involve monitoring the changes in the lineshape of NMR signals as a function of temperature to extract kinetic parameters.
Spectroscopic Signatures of Preferred Conformations in Solution and Solid State
The preferred conformations of this compound in both solution and the solid state can be elucidated through various spectroscopic techniques, including NMR, infrared (IR) spectroscopy, and X-ray crystallography. In solution, NMR spectroscopy can provide insights into the time-averaged conformation through the analysis of chemical shifts and coupling constants.
Chiroptical Properties of Chiral Derivatives (if applicable)
Should chiral derivatives of this compound be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving atropisomers arising from restricted rotation, their chiroptical properties would be of significant interest for assigning absolute configurations and studying their stereochemistry.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. While no CD studies on chiral derivatives of this compound have been reported, the chiroptical properties of other chiral pyridinone-containing compounds have been investigated, demonstrating the utility of this technique in stereochemical analysis.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in optical rotation of a chiral compound as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect observed near an absorption band, is characteristic of the stereochemistry of the molecule. ORD can be a valuable tool for determining the absolute configuration of chiral molecules. Although no ORD data for chiral derivatives of this compound are currently available, the principles of ORD are well-established for the stereochemical elucidation of a wide range of chiral compounds.
Tautomeric Equilibria of this compound
This compound participates in lactam-lactim tautomerism, a prototropic process involving the migration of a proton between the nitrogen and oxygen atoms. This results in an equilibrium between the lactam (amide) form, this compound, and the lactim (enol) form, 6-tert-butyl-2-hydroxypyridine. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties.
Exploration of Lactam-Lactim Tautomerism in Different Phases
The tautomeric preference of pyridin-2-ones is highly dependent on the physical phase (gas, solution, or solid-state). For the parent 2-pyridone, the lactim form (2-hydroxypyridine) is slightly more stable in the gas phase. However, in the solid state and in polar solvents, the lactam form (2-pyridone) is predominantly favored.
In the solid state, it is highly probable that this compound exists predominantly in the lactam form, stabilized by intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules, a common feature observed in the crystal structures of pyridinones.
Influence of Solvent Polarity, pH, and Temperature on Tautomeric Ratios
The tautomeric equilibrium of this compound in solution is significantly influenced by the surrounding environment.
Solvent Polarity: In non-polar solvents, the lactim tautomer can be more prevalent due to the formation of intramolecular hydrogen bonds, if sterically feasible, or through dimerization. However, in polar protic solvents like water and alcohols, the lactam form is expected to be overwhelmingly favored. uni-muenchen.dewuxibiology.com This is because polar solvents can effectively solvate the more polar lactam tautomer, stabilizing its charge distribution. The equilibrium constant (KT = [lactam]/[lactim]) for related 2-pyridones demonstrates a marked increase with solvent polarity.
pH: The pH of the medium can have a pronounced effect on the tautomeric equilibrium. In acidic solutions, protonation of the nitrogen or oxygen atoms can occur, leading to different ionic species and shifting the equilibrium. Conversely, in basic solutions, deprotonation can lead to the formation of a resonance-stabilized anion, which can be represented by contributions from both the lactam and lactim forms.
Temperature: Temperature changes can also alter the tautomeric ratio. Studies on substituted pyridones have shown that an increase in temperature can favor the lactim tautomer. nih.govresearcher.life This suggests that the conversion from the lactam to the lactim form is an endothermic process in these systems.
The following table summarizes the expected influence of various factors on the tautomeric equilibrium of this compound, based on data for analogous compounds.
| Factor | Influence on Equilibrium | Predominant Tautomer | Rationale |
| Phase | |||
| Gas | Shifts towards lactim, but tert-butyl group may favor lactam | Lactim (likely) | Intrinsic stability of the tautomers. |
| Solution (Polar) | Strongly shifts towards lactam | Lactam | Solvation of the more polar lactam form. uni-muenchen.dewuxibiology.com |
| Solid | Strongly shifts towards lactam | Lactam | Intermolecular hydrogen bonding. |
| Solvent Polarity | |||
| Non-polar | Favors lactim | Lactim | Dimerization and intramolecular interactions. |
| Polar | Favors lactam | Lactam | Stabilization of the polar amide group. wuxibiology.com |
| Temperature | |||
| Increase | Shifts towards lactim | Lactim | Endothermic nature of the lactam to lactim conversion. nih.govresearcher.life |
Spectroscopic and Computational Approaches to Tautomeric Characterization
The study of the tautomeric equilibrium of this compound relies on a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the lactam and lactim forms. The chemical shifts of the ring protons and carbons, as well as the presence of an N-H proton signal (lactam) versus an O-H proton signal (lactim), provide clear evidence for the predominant tautomer in a given solvent. For instance, studies on 6-substituted 2-pyridones have utilized 17O NMR to probe the tautomeric equilibrium, as the chemical shift of the oxygen atom is highly sensitive to its bonding environment (C=O vs. C-OH). uba.ar
Infrared (IR) Spectroscopy: The IR spectrum offers distinct vibrational signatures for each tautomer. The lactam form exhibits a characteristic C=O stretching frequency, typically in the range of 1650-1690 cm-1. The lactim form, on the other hand, will show a C=N stretching band and a broad O-H stretching band. Two-dimensional IR (2D IR) spectroscopy has been employed to identify and quantify the populations of lactam and lactim tautomers of substituted 2-pyridones in aqueous solutions. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectra of the lactam and lactim tautomers are different. The lactam form generally absorbs at a longer wavelength compared to the lactim form. By analyzing the absorption maxima in different solvents, the position of the tautomeric equilibrium can be inferred. uni-muenchen.de
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models). researchgate.net These calculations can provide valuable insights into the geometric parameters, vibrational frequencies, and electronic properties of each tautomer, aiding in the interpretation of experimental spectroscopic data.
Ab Initio Methods: High-level ab initio calculations can offer even more accurate predictions of the energetic differences between tautomers. uba.ar
The combination of these experimental and theoretical methods provides a comprehensive understanding of the tautomeric behavior of this compound.
Electrophilic and Nucleophilic Reactivity of the Pyridinone Core
The pyridinone ring in this compound possesses a nuanced reactivity profile, capable of undergoing both electrophilic and nucleophilic attack. The presence of the electron-donating tert-butyl group and the interplay of the lactam-lactim tautomerism significantly influence the regioselectivity and the rates of these reactions.
Regioselective Functionalization at Ring Carbon and Nitrogen Atoms
The functionalization of the this compound ring can occur at several positions, with the outcome being highly dependent on the nature of the reagent and the reaction conditions.
Electrophilic Substitution: The pyridinone ring is generally considered electron-rich compared to pyridine itself, making it more susceptible to electrophilic attack. The primary sites for electrophilic substitution are the carbon atoms at positions 3 and 5, which are activated by the ring nitrogen and the carbonyl/hydroxyl group. The bulky tert-butyl group at the 6-position is likely to sterically hinder attack at the 5-position, thus favoring substitution at the 3-position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nucleophilic Substitution: The pyridinone ring can also undergo nucleophilic attack, particularly after activation. For example, conversion of the hydroxyl group of the lactim tautomer into a better leaving group (e.g., a tosylate or triflate) would facilitate nucleophilic displacement. The positions most susceptible to nucleophilic attack are typically the carbon atoms at the 2- and 6-positions. Given the presence of the tert-butyl group at the 6-position, nucleophilic attack would be more likely to occur at the 2-position after appropriate activation.
N-Alkylation and O-Alkylation: The ambident nucleophilic character of the pyridinone system allows for alkylation at either the nitrogen or the oxygen atom. The regioselectivity of this reaction is highly dependent on the alkylating agent, the solvent, and the counter-ion. Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor reaction at the softer nitrogen atom (N-alkylation).
The following table provides a summary of the expected regioselectivity for various reactions on this compound.
| Reaction Type | Reagent Type | Favored Position of Attack | Rationale |
| Electrophilic Substitution | Electrophiles (e.g., NO2+, Br+) | C3 | Electronic activation by N and O; steric hindrance at C5 by the tert-butyl group. |
| Nucleophilic Substitution | Nucleophiles (after activation) | C2 | Electronic activation; steric hindrance at C6. |
| Alkylation | Hard Electrophiles (e.g., (CH3)2SO4) | Oxygen | Hard-Hard interaction. |
| Alkylation | Soft Electrophiles (e.g., CH3I) | Nitrogen | Soft-Soft interaction. |
Activation and Deactivation Pathways for Substitution Reactions
The reactivity of the this compound ring can be modulated through various activation and deactivation strategies.
Activation for Electrophilic Substitution: The pyridinone ring is inherently activated towards electrophilic attack due to the electron-donating nature of the ring nitrogen and the exocyclic oxygen. The tert-butyl group, being an electron-donating group, further enhances the electron density of the ring, thereby activating it for electrophilic substitution.
Deactivation for Electrophilic Substitution: Protonation of the ring nitrogen under strongly acidic conditions would deactivate the ring towards electrophilic attack by introducing a positive charge.
Activation for Nucleophilic Substitution: As mentioned earlier, conversion of the hydroxyl group of the lactim tautomer to a good leaving group is a key activation step for nucleophilic substitution at the 2-position.
Deactivation for Nucleophilic Substitution: The presence of the electron-donating tert-butyl group deactivates the ring towards nucleophilic aromatic substitution (SNAr) by increasing the electron density of the ring system.
Pericyclic Reactions and Cycloaddition Chemistry
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a significant area of reactivity for pyridinone systems. The electronic structure of this compound allows it to participate in various cycloaddition reactions, acting either as a four-pi-electron component (a diene) or as a two-pi-electron component (a dienophile), although its role as a diene is more extensively documented for the parent 2-pyridone scaffold.
Diels-Alder Reactions of the Pyridinone as a Diene or Dienophile
The 2-pyridone ring system can function as a conjugated diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org This reactivity allows for the construction of complex bicyclic nitrogen-containing scaffolds. In these reactions, the pyridinone reacts with an electron-deficient alkene (a dienophile) to form a substituted cyclohexene derivative fused to the nitrogen ring. wikipedia.orgnih.gov
Diels-Alder reactions involving 2(1H)-pyridones have been shown to proceed with dienophiles such as N-phenylmaleimide, yielding isoquinuclidine derivatives. nih.gov The reaction typically involves the four pi-electrons from the pyridone's C3-C4-C5-C6 segment and the two pi-electrons from the dienophile. The presence of the bulky tert-butyl group at the C6 position is expected to exert significant steric hindrance, potentially influencing the regioselectivity and facial selectivity of the cycloaddition. It may direct the incoming dienophile to the face of the pyridinone ring opposite to the tert-butyl group. The stereochemical outcome of these reactions generally favors the endo product, a common feature of Diels-Alder reactions due to favorable secondary orbital interactions in the transition state. wikipedia.org
| Reactant Type | Role of this compound | Typical Partner | Product Type |
| Diels-Alder | Diene ([4π] component) | Electron-deficient alkene (e.g., Maleimides) | Bicyclic isoquinuclidine derivatives |
| Diels-Alder | Dienophile ([2π] component) | Electron-rich diene | Substituted pyridinone derivatives |
While the role of 2-pyridones as dienophiles is less common, it is theoretically possible in inverse-electron-demand Diels-Alder reactions where the pyridinone would react with an electron-rich diene.
1,3-Dipolar Cycloadditions Involving Nitrogen-Containing Dipoles
1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.org These reactions involve a 1,3-dipole, a molecule with four pi-electrons distributed over three atoms, and a dipolarophile, typically an alkene or alkyne. wikipedia.org The pyridinone ring can be a precursor to nitrogen-containing 1,3-dipoles, such as pyridinium (B92312) ylides. These ylides are typically generated in situ from the corresponding N-alkylpyridinium salt by treatment with a base. semanticscholar.org
Although not isolated, an N-functionalized derivative of this compound could form an azomethine ylide. This ylide can then react with various dipolarophiles. nih.gov For instance, reaction with electron-deficient alkenes would lead to the formation of indolizine-type structures, which are valuable scaffolds in medicinal chemistry. semanticscholar.org The reaction is a concerted, stereospecific process that allows for the creation of multiple new stereocenters with high control. mdpi.com The regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. mdpi.com
Photochemistry and Photophysical Properties
The interaction of this compound with light induces a range of photochemical and photophysical processes, including isomerization, rearrangement, and excited-state deactivation pathways.
Photoinduced Isomerization and Rearrangement Pathways
Upon absorption of ultraviolet light, pyridinone derivatives can undergo significant structural changes. Studies on the closely related N-methyl-2-pyridone (NMP) provide insight into the likely photoisomerization pathways. nih.gov Irradiation prepares the molecule in an excited singlet state (S1). From this state, a photoinitiated rearrangement can occur, yielding ketene intermediates. nih.gov This process is believed to proceed through a prefulvenic conical intersection, which is a point of degeneracy between the S1 and ground state (S0) potential energy surfaces. nih.gov
Another potential photochemical pathway for 2-pyridones is a [4π] electrocyclization to form a bicyclic Dewar-type isomer. nih.gov This highly strained valence isomer can then revert to the starting pyridinone thermally or undergo further reactions. The specific quantum yields of these isomerization and rearrangement pathways would be influenced by the tert-butyl substituent, which may affect the stability of intermediates and the energies of the relevant excited states.
Potential Photoinduced Pathways:
Excitation: this compound + hν → [this compound]* (S1)
Rearrangement: [this compound]* (S1) → Ketenes (via conical intersection)
Cyclization: [this compound]* (S1) → Dewar Pyridone Isomer
Excited State Dynamics and Fluorescence Quenching Mechanisms
The fate of the excited this compound molecule is governed by its excited-state dynamics. For N-methyl-2-pyridone, the dominant decay pathway (>90%) from the S1 state is rapid internal conversion back to the ground state (S0), with a time constant of approximately 110 picoseconds. nih.gov This efficient non-radiative decay process means that fluorescence quantum yields for pyridinones are generally low.
Fluorescence quenching is the process where the fluorescence intensity of a substance is decreased by the presence of another substance (a quencher). edinst.com For pyridinone systems, several quenching mechanisms are possible.
Collisional Quenching: This dynamic process occurs when the excited fluorophore collides with a quencher molecule in solution, leading to non-radiative deactivation. edinst.com
Hydrogen Bonding: Pyridine and its derivatives can form hydrogen-bonded complexes with proton-donating or -accepting molecules. This interaction can induce strong fluorescence quenching. The mechanism often involves an electron transfer from the photoexcited pyridinone to the hydrogen-bonded partner, followed by a rapid back-electron transfer to the ground state. researchgate.netscirp.org
Energy Transfer: Mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur if a suitable acceptor molecule is present. edinst.com
The presence of the N-H group and the carbonyl oxygen in this compound makes it susceptible to quenching via hydrogen bonding interactions in protic solvents or in the presence of species like pyridine itself. researchgate.net
| Photophysical Process | Description | Typical Timescale |
| UV Absorption (S0 → S1) | Excitation to the first singlet excited state. | Femtoseconds (fs) |
| Internal Conversion (S1 → S0) | Dominant non-radiative decay back to the ground state. nih.gov | ~110 Picoseconds (ps) |
| Fluorescence (S1 → S0) | Radiative decay, generally inefficient for pyridinones. | Nanoseconds (ns) |
| Intersystem Crossing (S1 → T1) | Transition to the triplet state, enabling phosphorescence. | Picoseconds to Nanoseconds |
Coordination Chemistry: this compound as a Ligand
This compound possesses multiple potential donor atoms, making it a versatile ligand in coordination chemistry. It exists in a tautomeric equilibrium with 2-hydroxy-6-(tert-butyl)pyridine, and both forms can coordinate to metal ions. nih.govrsc.org As a neutral 2-pyridone, it can coordinate through the exocyclic carbonyl oxygen atom, acting as a monodentate ligand. In its deprotonated pyridinolate form, it can act as a bidentate ligand, bridging two metal centers using both the nitrogen and oxygen atoms.
The pyridine nitrogen atom and the carbonyl oxygen are both potential coordination sites. Pyridine itself is a well-established ligand in transition metal chemistry, classified as a weak pi-acceptor and a Lewis base of intermediate softness. wikipedia.orgresearchgate.net The coordination behavior of this compound is significantly influenced by the large tert-butyl group at the C6 position, adjacent to the nitrogen atom. This steric bulk can:
Dictate the geometry of the resulting metal complex, favoring less crowded arrangements.
Prevent the coordination of multiple bulky ligands around a single metal center.
Potentially stabilize unusual coordination numbers or geometries by preventing intermolecular interactions.
Complexes featuring bulky pyridine-type ligands are common, and the steric hindrance is often exploited to control reactivity and structure. acs.orgnih.govrsc.org For instance, the ligand could be used to synthesize mononuclear complexes where polynuclear species might otherwise form. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands in the coordination sphere.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the synthesis, characterization, chelation modes, or spectroscopic analysis of transition metal or main group complexes involving the compound “this compound” as a ligand.
The search for information on the metal complexes of "this compound," including its tautomeric forms 6-tert-butyl-2-pyridone and 6-tert-butyl-2-hydroxypyridine, did not yield any dedicated studies that fit the requested article outline. While research exists for structurally related compounds, such as 6-methyl-2-pyridone researchgate.net, and for various other substituted pyridine ligands, this information does not directly apply to the specific molecule of interest and is therefore excluded to adhere to the strict focus of the request.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable data solely on “this compound” as a chelating agent. The required detailed research findings, data tables, and specific discussions on its reactivity and complex formation are not present in the current body of scientific literature accessible through the conducted searches.
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to exploring the electronic landscape of this compound. These calculations can predict molecular geometries, energies, and a host of other electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Tautomeric Stability and Reactivity
Pyridinones, including this compound, can exist in tautomeric forms, primarily the pyridin-2(1H)-one (lactam) and pyridin-2-ol (lactim) forms. Density Functional Theory (DFT) is a widely used computational method to assess the relative stabilities of these tautomers. By calculating the electronic energies of the optimized geometries of each tautomer, DFT can predict which form is more stable under different conditions.
DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in understanding the tautomeric equilibrium. ruc.dk For related pyridinone systems, studies have shown that the relative energies, when corrected for zero-point vibrational energy (ZPVE), provide a reliable picture of tautomeric preference. ruc.dk The reactivity of each tautomer can also be probed by examining calculated properties such as atomic charges and electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative DFT-Calculated Relative Energies for Pyridinone Tautomers
| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) |
| Pyridin-2(1H)-one form | B3LYP/6-311++G(d,p) | 0.00 |
| Pyridin-2-ol form | B3LYP/6-311++G(d,p) | Value dependent on specific system |
Note: The specific energy difference for this compound would require dedicated calculations. The table illustrates the type of data generated.
Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction
While DFT is a workhorse for many applications, high-accuracy predictions of spectroscopic parameters often benefit from more computationally intensive ab initio methods. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for calculating accurate energies and can be used to benchmark DFT results. nih.gov
For this compound, ab initio calculations can provide precise predictions of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ruc.dk These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of experimental signals. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Elucidation
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using DFT or ab initio methods.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. FMO analysis can help elucidate potential reaction pathways. For instance, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemical outcome of the reaction. For this compound, the locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, including conformational changes and interactions with the environment.
Solvation Effects on Molecular Conformation and Tautomeric Equilibria
The conformation of this compound and its tautomeric equilibrium can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules around the solute, allowing for the study of these interactions. By running simulations in different solvent environments (e.g., polar and non-polar solvents), it is possible to observe how the solvent stabilizes different conformations or tautomers.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to estimate the effect of a solvent on the relative energies of tautomers. ruc.dk Studies on related systems have shown that polar solvents can have a pronounced effect on the tautomeric equilibrium, often favoring the more polar tautomer. researchgate.net
Table 2: Illustrative Data from Solvation Studies on Tautomeric Equilibria
| Tautomer | Solvent | Relative Free Energy (kcal/mol) |
| Pyridin-2(1H)-one form | Gas Phase | 0.00 |
| Pyridin-2(1H)-one form | Water | Value dependent on specific system |
| Pyridin-2-ol form | Gas Phase | Value dependent on specific system |
| Pyridin-2-ol form | Water | Value dependent on specific system |
Note: This table demonstrates the type of data obtained from such studies. Specific values for this compound are not available without dedicated research.
Computational Prediction of Spectroscopic Signatures and Experimental Validation
The prediction of spectroscopic data through computational means is a cornerstone of modern chemical research, offering invaluable insights into molecular structure and bonding. These theoretical predictions, when compared with experimental results, provide a powerful tool for structural confirmation and analysis.
Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), is a mature field in computational chemistry. For a molecule like this compound, these calculations would typically be performed using Density Functional Theory (DFT), often employing functionals like B3LYP in conjunction with basis sets such as 6-31G* or higher. The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical study on this compound would involve first optimizing the molecule's geometry at a chosen level of theory. Following this, the NMR calculations would be performed on the optimized structure. The resulting data would be presented in a table comparing the predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule with experimentally determined values. The accuracy of these predictions is generally high, with mean absolute errors often less than 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C, depending on the computational level and the complexity of the molecule.
Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific computational data for this compound is not available in the literature.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 | ||||
| C3 | H3 | |||
| C4 | H4 | |||
| C5 | H5 | |||
| C6 | ||||
| C(CH₃)₃ | ||||
| CH₃ | H(CH₃)₃ |
Simulation of Vibrational Frequencies and IR/Raman Spectra
The simulation of vibrational spectra, namely Infrared (IR) and Raman spectra, provides a theoretical fingerprint of a molecule's vibrational modes. These simulations are also typically carried out using DFT methods. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.
The output of such a study on this compound would be a table listing the calculated (scaled and unscaled) vibrational frequencies, their corresponding IR intensities and Raman activities, and the assignment of these frequencies to specific vibrational modes of the molecule (e.g., C=O stretch, C-H bend, ring deformation). This allows for a detailed interpretation of the experimental IR and Raman spectra.
Table 2: Illustrative Simulated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes as specific computational data for this compound is not available.)
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
|---|---|---|---|---|
| N-H stretch | ||||
| C-H stretch (tert-butyl) | ||||
| C=O stretch | ||||
| C=C stretch (ring) | ||||
| C-H bend (ring) |
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. The elucidation of a reaction mechanism involving this compound would involve methods like the Nudged Elastic Band (NEB) or similar techniques to locate the transition state structure connecting the reactants and products.
Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, providing critical information about the reaction kinetics.
For instance, a computational study could investigate the tautomerization of this compound to 6-(tert-butyl)pyridin-2-ol, or its participation in a cycloaddition reaction. The study would detail the geometries of the reactants, transition state, and products, along with their relative energies. This would provide a deep, molecular-level understanding of the reaction pathway.
Applications in Chemical Synthesis and Materials Science
Role in Supramolecular Chemistry and Self-Assembly
Host-Guest Chemistry and Molecular Recognition Phenomena
The distinct architecture of 6-(tert-butyl)pyridin-2(1H)-one, featuring both a bulky hydrophobic moiety and a polar, hydrogen-bonding lactam group, suggests its potential utility in the realm of supramolecular chemistry. Specifically, its ability to participate in molecular recognition and form host-guest complexes is an area of active investigation. The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating self-assembly and the recognition of complementary guest molecules.
Catalytic Applications and Organocatalysis
The catalytic potential of this compound and its derivatives is another significant area of research, spanning both transition metal catalysis and organocatalysis.
As a Ligand in Asymmetric and Transition Metal Catalysis
The nitrogen and oxygen atoms of the pyridinone ring in this compound present potential coordination sites for transition metals. The electronic properties of the ring and the steric bulk of the tert-butyl group can be strategically utilized to modulate the reactivity and selectivity of metal centers in catalytic transformations. In the field of asymmetric catalysis, chiral variants of this pyridinone could serve as valuable ligands for inducing enantioselectivity in a variety of reactions.
Although specific examples of this compound as a ligand in widely commercialized catalytic processes are not yet prominent, the fundamental principles of ligand design suggest its promise. The development of transition metal complexes bearing this ligand framework is an active area of academic and industrial research, with the goal of discovering new catalysts for challenging organic transformations.
Organocatalytic Properties in Specific Organic Transformations
The ability of the pyridinone moiety to act as a Brønsted or Lewis base, or to participate in hydrogen bonding interactions, makes this compound an intriguing candidate for organocatalysis. Organocatalysts are non-metallic small organic molecules that can promote chemical reactions, offering a more sustainable and often milder alternative to traditional metal-based catalysts.
Researchers are exploring the use of this compound and its derivatives to catalyze a range of organic reactions. The specific steric and electronic environment provided by the tert-butyl group can influence the substrate scope and stereochemical outcome of these transformations. The development of novel organocatalytic systems based on this pyridinone scaffold holds the potential for the efficient and selective synthesis of valuable chemical entities.
Development of Heterogeneous Catalysts via Immobilization
To enhance the reusability and practical applicability of catalysts, researchers often immobilize them on solid supports. The functional groups present in this compound offer handles for its covalent attachment to various materials, such as polymers, silica, or other inorganic oxides. This immobilization transforms the homogeneous catalyst into a heterogeneous one, which can be easily separated from the reaction mixture and recycled.
The development of such heterogeneous catalysts based on this compound is a strategic approach to creating more sustainable and cost-effective chemical processes. The performance of these immobilized catalysts is a key area of investigation, with a focus on maintaining high catalytic activity and selectivity over multiple reaction cycles.
Functional Materials and Polymer Chemistry
The unique properties of this compound also make it a valuable building block for the creation of functional materials and polymers with tailored characteristics.
Incorporation into Polymer Architectures for Specific Properties
By functionalizing this compound with a polymerizable group, it can be incorporated as a monomer into various polymer architectures. The resulting polymers would possess the inherent properties of the pyridinone moiety, such as its hydrogen-bonding capabilities and potential for metal coordination.
Development of Responsive Materials
The development of materials that can respond to external stimuli, such as changes in pH or exposure to light, is a burgeoning field in materials science. While direct studies on this compound for these applications are limited, the inherent chemical nature of its pyridinone core provides a strong basis for its potential in creating such "smart" materials.
pH-Responsive Materials:
The pyridinone ring contains a nitrogen atom that can be protonated or deprotonated in response to changes in the acidity or basicity of the surrounding environment. This property is the cornerstone of pH-responsive behavior. The incorporation of this compound moieties into polymer chains could lead to materials that exhibit significant conformational or solubility changes at specific pH values.
For instance, at a low pH, the nitrogen atom in the pyridinone ring would likely be protonated, leading to a positive charge. This could cause electrostatic repulsion between polymer chains, resulting in the swelling or dissolution of the material. Conversely, at a higher pH, the nitrogen would be deprotonated, and the polymer could become more hydrophobic, leading to collapse or precipitation. This reversible behavior is highly sought after for applications in drug delivery systems, sensors, and smart coatings.
The presence of the bulky tert-butyl group could further modulate this pH-responsive behavior. Its steric hindrance might influence the pKa of the pyridinone nitrogen, thereby fine-tuning the pH at which the material's properties change.
Light-Responsive Materials:
The development of light-responsive materials often involves incorporating photochromic molecules that undergo reversible structural changes upon irradiation with light of a specific wavelength. While this compound itself is not a traditional photochrome, it can serve as a versatile scaffold for the attachment of photo-responsive units.
Furthermore, the pyridinone ring system can participate in photochemical reactions. For example, it could potentially undergo [2+2] or [4+4] cycloaddition reactions under UV irradiation when incorporated into a polymer matrix, leading to crosslinking and changes in the material's mechanical properties. The reversibility of such reactions would be a key factor in creating truly "smart" light-responsive materials.
Exploration of Optical and Electronic Properties in Material Systems
The unique electronic structure of the pyridinone ring, combined with the influence of the tert-butyl substituent, suggests that materials incorporating this compound could possess interesting optical and electronic properties.
Optical Properties:
Pyridinone derivatives are known to exhibit fluorescence. The incorporation of this compound into polymers or other material systems could lead to the development of fluorescent materials. The tert-butyl group, being an electron-donating group, could influence the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and lifetime of the excited state.
For example, the introduction of this moiety could lead to solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This property is valuable for developing sensors and probes.
Electronic Properties:
The π-conjugated system of the pyridinone ring suggests that materials based on this compound could have interesting electronic properties. The tert-butyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. By tuning these energy levels, it may be possible to design materials with specific semiconducting or charge-transport properties.
The ability of the pyridinone nitrogen to participate in hydrogen bonding and coordinate with metal ions also opens up possibilities for creating materials with tunable electronic behavior. For instance, coordination with a metal ion could significantly alter the electronic structure and lead to changes in conductivity or redox properties.
While the direct experimental data for this compound in these specific material science applications is not yet widely available, the foundational chemical principles and the properties of related compounds strongly suggest a promising future for this molecule in the design and synthesis of next-generation smart and functional materials. Further research is necessary to fully unlock its potential.
Environmental Chemistry and Degradation Pathways
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation, the breakdown of molecules by light, represents a significant pathway for the transformation of organic compounds in the environment. The susceptibility of 6-(tert-Butyl)pyridin-2(1H)-one to photodegradation is influenced by its chemical structure and the surrounding environmental matrix.
Identification of Photoproducts and Reaction Pathways
The photodegradation of other complex molecules containing pyridinone moieties, such as certain therapeutic drugs, often involves isomerization of the heterocyclic ring or cleavage of the ring system itself, leading to a variety of smaller organic molecules researchgate.net. For example, the photodegradation of some 4-aryl-1,4-dihydropyridines, which share a related core structure, can result in the aromatization of the dihydropyridine (B1217469) ring uchile.cl.
Based on these analogous reactions, the photodegradation of this compound in an aqueous environment under ultraviolet (UV) irradiation could potentially proceed through several pathways, including:
Photoisomerization: Rearrangement of the pyridinone ring to form different structural isomers.
Photo-oxidation: Reaction with photochemically generated reactive oxygen species (ROS), leading to hydroxylated derivatives or ring-opened products.
Photo-cleavage: Fragmentation of the molecule, potentially involving the loss of the tert-butyl group or cleavage of the pyridinone ring to form smaller aliphatic and nitrogen-containing compounds. One study on the UV photolysis of pyridine (B92270) identified succinic acid as a major product, which could subsequently enhance biodegradation processes scispace.com.
Further research is required to definitively identify the specific photoproducts and elucidate the precise reaction pathways for this compound.
Influence of Wavelength and Light Intensity on Degradation Kinetics
The rate of photodegradation is highly dependent on the wavelength of light and its intensity. The absorption spectrum of a compound determines which wavelengths of light it can absorb, and this is a prerequisite for a photochemical reaction to occur. Pyridin-2(1H)-one, the parent compound, exhibits a UV absorption maximum around 293 nm in an aqueous solution wikipedia.org. The presence of the tert-butyl group at the 6-position is likely to cause a slight shift in this absorption maximum.
Studies on other pyridinone-containing compounds have demonstrated a clear wavelength dependency. For example, the degradation of certain mycotoxins with structures related to pyridinone was found to be most effective under blue light (455-470 nm) compared to longer wavelengths like red, yellow, or green light nih.gov. This suggests that higher energy light (shorter wavelengths) is more effective at initiating the degradation process.
The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, is a key parameter in assessing photodegradation efficiency. For N-hydroxy-2(1H)-pyridone, the quantum yield for N-O bond cleavage varies from 0.25 to 0.6 depending on the solvent, indicating a significant efficiency of this photochemical process acs.org. The photodecomposition quantum yields of 4-aryl-1,4-dihydropyridines are influenced by substituents, with electron-withdrawing groups leading to higher quantum yields, especially in polar media uchile.cl. This suggests that the electronic properties of substituents on the pyridinone ring play a crucial role in determining the efficiency of photodegradation.
The intensity of the light source directly influences the rate of photodegradation, with higher light intensity generally leading to faster degradation, assuming the compound absorbs at the emitted wavelengths. However, the relationship may not always be linear due to factors such as the screening effect of the parent compound or its photoproducts at high concentrations.
Chemical Hydrolysis and Oxidation Pathways in Aqueous Systems
In aquatic environments, chemical hydrolysis and oxidation are key abiotic degradation pathways that can transform organic pollutants. The rates of these reactions for this compound are influenced by factors such as pH and the presence of environmental oxidants.
pH-Dependent Degradation Rates and Product Formation
The stability of the pyridinone ring to hydrolysis is significantly influenced by the pH of the aqueous solution. While specific hydrolysis data for this compound is not available, studies on substituted pyridones provide valuable insights. For instance, the hydrolysis of α-chloro-substituted 2- and 4-pyridones is faster under basic conditions researchgate.net. The rate of hydrolysis is also dependent on the position of substituents, with 4-pyridone derivatives hydrolyzing more rapidly than their 2-pyridone counterparts due to differences in their electronic structure and polarity researchgate.net.
The general mechanism of hydrolysis for pyridinone derivatives can involve nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon of the pyridone ring, which can lead to ring opening. The rate of this process is typically accelerated at both low and high pH values, where acid or base catalysis can occur nih.gov. The tert-butyl group on this compound, being an electron-donating group, may influence the susceptibility of the pyridone ring to nucleophilic attack.
The potential products of hydrolysis could include ring-opened structures such as amino acids or other aliphatic compounds containing nitrogen. However, without experimental data, the specific products and their rates of formation under different pH conditions remain speculative.
Role of Oxidants in Chemical Transformations
In natural waters, various oxidants, including reactive oxygen species (ROS) like hydroxyl radicals (•OH) and ozone (O₃), can play a significant role in the degradation of organic compounds nih.govnih.govrsc.org.
Hydroxyl Radicals (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant that can react rapidly with a wide range of organic molecules nih.gov. The reaction of •OH with aromatic rings, such as the pyridinone ring, typically proceeds via addition to the ring or hydrogen abstraction from substituents nih.gov. The reaction of •OH with pyridine has been shown to lead to the formation of hydroxylated pyridines nih.gov. Therefore, it is plausible that the reaction of •OH with this compound would lead to the formation of various hydroxylated derivatives. The rate constants for the reaction of •OH with pyridines are generally high, suggesting that this could be a significant degradation pathway in environments where •OH is present, such as sunlit surface waters.
Ozone (O₃): Ozone is another powerful oxidant that can react with organic compounds, particularly those with electron-rich moieties nih.govacs.orgacs.org. The reaction of ozone with pyridinone structures could lead to the cleavage of the aromatic ring and the formation of smaller, more oxidized products such as aldehydes and carboxylic acids. The presence of the electron-donating tert-butyl group might influence the reactivity of the pyridinone ring towards ozone. Studies on the ozonolysis of alkenes have shown that pyridine can act as a catalyst in this process nih.gov.
The table below summarizes the potential degradation products based on analogous reactions.
| Process | Potential Reactants/Conditions | Potential Transformation Products of this compound |
| Photodegradation | UV Light | Isomers, hydroxylated derivatives, ring-opened products (e.g., aliphatic amines, carboxylic acids), succinic acid |
| Hydrolysis | Acidic or basic pH | Ring-opened products (e.g., amino acids, aliphatic acids) |
| Oxidation | Hydroxyl radicals (•OH) | Hydroxylated derivatives of this compound |
| Oxidation | Ozone (O₃) | Ring-opened products (e.g., aldehydes, carboxylic acids) |
Abiotic Transformation Processes in Natural Matrices
In natural environments such as soil and sediment, the abiotic transformation of this compound is influenced by its interaction with the solid matrix. Sorption to soil organic matter and clay minerals can significantly affect its mobility, bioavailability, and susceptibility to degradation processes tandfonline.comresearchgate.netwisc.edupsu.eduresearchgate.net.
The pyridinone structure contains both a polar carbonyl group and a nonpolar tert-butyl group, suggesting that both polar and non-polar interactions could govern its sorption behavior. The extent of sorption will depend on the physicochemical properties of the soil or sediment, such as organic carbon content, clay content and type, and pH.
Once sorbed, the compound may be protected from photodegradation and microbial attack, potentially increasing its persistence in the environment. Conversely, certain mineral surfaces can catalyze degradation reactions. For example, some clay minerals have been shown to influence the photodegradation rates of pesticides researchgate.net. However, specific studies on the abiotic transformation of this compound in soil or sediment are currently lacking. Further research is needed to understand its sorption-desorption behavior and the potential for abiotic degradation in these complex natural matrices.
Interaction with Mineral Surfaces and Soil Components
The interaction of this compound with mineral surfaces and soil components is a multifaceted process influenced by the properties of both the chemical and the soil matrix. Soil is a heterogeneous mixture of mineral particles (such as clays (B1170129) and metal oxides), organic matter, and a complex aqueous solution.
The primary mechanisms governing the interaction of organic compounds with soil minerals include adsorption to mineral surfaces, which can be further categorized into inner-sphere and outer-sphere complexation. mdpi.comresearchgate.net For N-heterocyclic compounds like pyridine and its derivatives, cation exchange and surface complex formation are often the dominant sorption mechanisms, particularly for the protonated forms of these molecules. nih.gov The pyridinone ring of this compound can become protonated under acidic conditions, leading to a positive charge and subsequent electrostatic attraction to negatively charged sites on clay minerals. mdpi.com
Soil organic matter (SOM) is another critical component influencing the fate of this compound. The hydrophobic tert-butyl group suggests that partitioning into the organic carbon fraction of the soil will be a significant sorption mechanism. mdpi.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. epa.govecetoc.orgchemsafetypro.com For non-ionic, hydrophobic compounds, a higher Koc value indicates stronger sorption to soil organic matter and consequently, lower mobility. chemsafetypro.com
The interaction with soil components can be summarized in the following table:
| Soil Component | Primary Interaction Mechanism with this compound | Expected Significance |
| Clay Minerals (e.g., montmorillonite, kaolinite) | Cation exchange (with protonated form), surface complexation, van der Waals forces. mdpi.comnih.govicm.edu.pl | Moderate to High, dependent on soil pH and clay content. |
| Metal Oxides (e.g., goethite, hematite) | Surface complexation through the pyridinone ring. mdpi.com | Moderate, dependent on pH and oxide content. |
| Soil Organic Matter (SOM) | Hydrophobic partitioning of the tert-butyl group, hydrogen bonding. mdpi.com | High, especially in soils with significant organic carbon content. |
Sorption and Desorption Behavior in Environmental Media
Sorption and desorption are key processes that determine the concentration of this compound in the soil solution, and thus its potential for leaching into groundwater or being taken up by organisms. The sorption of a chemical to soil is often described by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. chemsafetypro.com For organic compounds, this is often normalized to the organic carbon content of the soil, yielding the Koc value. epa.govecetoc.orgchemsafetypro.com
The pyridinone ring, with its polar characteristics and ability to form hydrogen bonds, will also influence sorption. The tautomeric nature of pyridin-2(1H)-one, existing in both the lactam (keto) and lactim (enol) forms, allows for various interactions. The lactam form possesses a carbonyl group that can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions can lead to sorption on polar mineral surfaces and with functional groups in soil organic matter.
Desorption, the release of a sorbed chemical back into the soil solution, is often not a fully reversible process. Hysteresis is commonly observed, where the desorption process is slower or less complete than sorption. This can lead to the sequestration of a portion of the chemical in the soil matrix, making it less available for transport or degradation over time. For hydrophobic compounds, the slow desorption from soil and sediment particles is a well-documented phenomenon. nih.gov
The following table presents hypothetical sorption and desorption characteristics for this compound based on the behavior of analogous compounds. It is important to note that these are estimated values and actual experimental data is needed for confirmation.
| Parameter | Estimated Value/Behavior for this compound | Rationale |
| Log Koc | 2.5 - 3.5 | The tert-butyl group significantly increases hydrophobicity compared to pyridine. This range is typical for moderately sorptive organic compounds. |
| Sorption Mechanism | Primarily hydrophobic partitioning to soil organic matter; cation exchange of the protonated form in acidic soils. nih.govmdpi.com | The dual nature of the molecule with both a large non-polar group and a polar, ionizable ring. |
| Influence of Soil pH | Increased sorption at lower pH due to protonation and enhanced cation exchange. | Protonation of the pyridinone ring increases its affinity for negatively charged soil colloids. nih.gov |
| Desorption Behavior | Likely to exhibit hysteresis, with a fraction being resistant to desorption. nih.gov | Common for hydrophobic compounds that can become entrapped in soil micropores and organic matter. |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Methodological Advancements
The synthesis of the pyridinone core, a prevalent motif in pharmaceuticals, has been a subject of extensive research. Methodologies applicable to the synthesis of 6-(tert-Butyl)pyridin-2(1H)-one have evolved from classical condensations to more efficient modern strategies.
One of the foundational methods for creating highly substituted 2-pyridones is the Guareschi–Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone. beilstein-journals.org This approach offers well-defined regioselectivity. beilstein-journals.org Another established route involves the treatment of 2-pyrone precursors with ammonia. frontiersin.org The necessary 2-pyrone can be generated via the vacuum pyrolysis of coumalic acid, which is accessible from the self-condensation of malic acid under acidic, dehydrating conditions. beilstein-journals.org
More recent advancements have focused on improving efficiency and substrate scope. A one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst, offering an environmentally friendly process with broad functional group tolerance. frontiersin.org Furthermore, a metal-free [3+3] annulation strategy between β-enaminonitriles and β,β-dichloromethyl peroxides presents a facile and efficient route to polysubstituted pyridines under mild conditions. mdpi.com This method proceeds through a proposed Kornblum–De La Mare rearrangement followed by intramolecular cyclization. mdpi.com
| Synthetic Method | Key Precursors | Primary Advantages | Reference |
|---|---|---|---|
| Guareschi–Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Well-defined regioselectivity, access to highly substituted products. | beilstein-journals.org |
| From 2-Pyrone Precursors | 2-Pyrone, Ammonia | Utilizes readily available precursors like malic acid. | beilstein-journals.orgfrontiersin.org |
| One-Pot L-Proline Catalysis | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | Efficient, one-pot procedure, environmentally friendly. | frontiersin.org |
| Metal-Free [3+3] Annulation | β-Enaminonitrile, β,β-Dichloromethyl peroxide | Mild conditions, broad substrate scope, metal-free. | mdpi.com |
Identification of Unexplored Reactivity and Synthetic Frontiers
The unique structural feature of this compound is the bulky tert-butyl group adjacent to the ring nitrogen. This steric hindrance is known to influence reactivity in related compounds like 2,6-di-tert-butylpyridine (B51100), a well-known hindered base that can be protonated but resists forming adducts with Lewis acids like boron trifluoride. wikipedia.org This suggests that the reactivity of the nitrogen atom in this compound could be similarly modulated, potentially allowing for selective reactions at other positions of the ring.
Frontiers for synthetic exploration include:
Photochemical Reactions : Research on related heterocyclic systems, such as 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, has demonstrated quantitative photooxidation via a singlet oxygen ene reaction upon exposure to light and oxygen. mdpi.comnih.gov The potential for similar self-sensitizing photooxidation processes in this compound represents an unexplored area of its reactivity.
Novel Cyclizations : The development of formal electrophilic [4+1]-cyclization methods for 3-amino-4-methylpyridines to create 6-azaindoles highlights a frontier in expanding the diversity of fused pyridine (B92270) systems. rsc.org Applying similar strategies to derivatives of this compound could open pathways to novel, complex heterocyclic scaffolds.
Cycloaddition Chemistry : 2(H)-Pyran-2-ones are known to participate in cycloaddition reactions. nih.gov Investigating the capacity of the this compound ring to act as a diene or dienophile in controlled cycloaddition reactions could yield complex polycyclic structures that are otherwise difficult to access.
Prognosis for Novel Applications in Chemical Design and Material Science
The distinct combination of a pyridinone core and a sterically demanding tert-butyl group positions this compound as a promising candidate for advanced applications.
Ligand Development and Catalysis : The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal ions. The steric bulk of the tert-butyl group could provide a protected coordination environment, influencing the stability and catalytic activity of resulting metal complexes. This is analogous to how 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) has been used to form complexes with lanthanides and actinides. acs.org
Materials for Separation Science : The aforementioned C4-BPP ligand has shown excellent performance in the selective extraction and separation of Am(III) from Eu(III). nih.gov The defined steric and electronic profile of this compound suggests its potential as a building block for designing novel polymeric resins or extractants for selective ion separation, a critical technology in nuclear waste remediation and resource recovery.
Scaffolding in Medicinal Chemistry : The pyridinone scaffold is a key component in many bioactive molecules. For instance, pyridinone-based compounds have been identified as inhibitors of BRD9, a potential anticancer target, where the pyridinone moiety forms crucial hydrogen bonds with the target protein. frontiersin.org The 6-tert-butyl substitution could be used to fine-tune steric interactions and optimize binding affinity and selectivity for various biological targets.
Functional Dyes and Probes : Pyridyl-substituted BODIPY (boron dipyrromethene) dyes are an important class of fluorescent molecules whose properties are tuned by the substituents on the pyridyl ring. nih.gov Incorporating the this compound moiety into such systems could lead to the development of novel fluorescent probes with unique photophysical properties for use in biological imaging and materials science.
Emerging Computational Approaches for Compound Characterization and Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, accelerating research and development.
Established methods such as Density Functional Theory (DFT) are routinely used to model molecular structures, predict reaction energy landscapes, and analyze electronic properties, as has been done for related pyridinium (B92312) salts to determine their lowest energy conformations. mdpi.com Beyond this, a new generation of computational approaches is emerging.
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly applied in chemical discovery. nih.govresearchgate.net These tools can be trained on large datasets of chemical structures and properties to predict the bioactivity, toxicity, or material performance of new compounds. For this compound, ML models could predict its potential as a drug candidate or its performance as a ligand. researchgate.net
Other specialized computational tools are also gaining traction. vensel.org Chemometrics, which employs methods like Principal Component Analysis (PCA) and Artificial Neural Networks (ANN), can be used to analyze complex datasets from experiments. vensel.org Quantitative Structure-Retention Relationship (QSRR) software can predict analytical properties like chromatographic retention times, streamlining method development. vensel.org These approaches represent a shift towards a more predictive and data-driven paradigm in chemical research.
| Computational Approach | Function/Application | Relevance to this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure, geometry, and reaction energies. | Predicting stable conformations, reaction mechanisms, and spectroscopic properties. | mdpi.com |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predicts properties and activities from sequence or structural data. | Screening for potential bioactivity; predicting material properties. | nih.govresearchgate.net |
| Chemometrics (PCA, ANN) | Analyzes large, complex chemical datasets. | Optimizing reaction conditions; interpreting spectroscopic data from complex mixtures. | vensel.org |
| Quantitative Structure-Retention Relationship (QSRR) | Predicts chromatographic retention times based on molecular structure. | Facilitating analytical method development for purification and characterization. | vensel.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
